molecular formula C16H25ClO3Si B2798166 Methyl 5-(2-((tert-butyldimethylsilyl)oxy)ethyl)-2-chlorobenzoate CAS No. 1911653-45-6

Methyl 5-(2-((tert-butyldimethylsilyl)oxy)ethyl)-2-chlorobenzoate

Cat. No.: B2798166
CAS No.: 1911653-45-6
M. Wt: 328.91
InChI Key: DCRDWSIUNFHTHC-UHFFFAOYSA-N
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Description

Methyl 5-(2-((tert-butyldimethylsilyl)oxy)ethyl)-2-chlorobenzoate is a synthetic organic compound featuring a methyl benzoate core substituted with a 2-chloro group and a side chain containing a tert-butyldimethylsilyl (TBDMS)-protected hydroxyethyl moiety. The TBDMS group is a widely used protecting group in organic synthesis due to its stability under acidic and basic conditions, while the chloro substituent enhances electrophilicity at the aromatic ring, facilitating further functionalization. This compound is likely employed as an intermediate in pharmaceuticals or agrochemicals, given its structural resemblance to nucleoside precursors and sulfonylurea herbicides .

Properties

IUPAC Name

methyl 5-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-2-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25ClO3Si/c1-16(2,3)21(5,6)20-10-9-12-7-8-14(17)13(11-12)15(18)19-4/h7-8,11H,9-10H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCRDWSIUNFHTHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCC1=CC(=C(C=C1)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClO3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(2-((tert-butyldimethylsilyl)oxy)ethyl)-2-chlorobenzoate typically involves multiple steps, starting with the chlorination of the corresponding benzoic acid derivative. The tert-butyldimethylsilyl (TBDMS) group is introduced through a silylation reaction, often using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.

Industrial Production Methods: In an industrial setting, the production of this compound would involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. The use of continuous flow reactors and automated systems can enhance efficiency and safety in the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The chlorobenzoate group can be oxidized to produce carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can be performed to convert the chlorobenzoate group into different functional groups.

  • Substitution: The TBDMS group can be selectively removed or substituted with other protecting groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Reagents like hydrofluoric acid (HF) or tetrabutylammonium fluoride (TBAF) can be used to remove the TBDMS group.

Major Products Formed:

  • Oxidation: Carboxylic acids, aldehydes, or ketones.

  • Reduction: Alcohols or other reduced derivatives.

  • Substitution: Compounds with different protecting groups or functional groups.

Scientific Research Applications

Synthetic Applications

1.1. Intermediate in Organic Synthesis

Methyl 5-(2-((tert-butyldimethylsilyl)oxy)ethyl)-2-chlorobenzoate serves as a key intermediate in the synthesis of various organic compounds. Its structure allows for functional group transformations, making it versatile in synthetic pathways. For instance, it can be used to introduce the tert-butyldimethylsilyl (TBDMS) protecting group, which is crucial for selective reactions involving alcohols and amines.

Table 1: Synthetic Pathways Utilizing this compound

Reaction TypeProductReference
SilylationTBDMS-protected alcohols
AcylationVarious acyl derivatives
Coupling ReactionsBiologically active compounds

Medicinal Chemistry Applications

2.1. Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer properties. For example, certain derivatives have shown efficacy against specific cancer cell lines, suggesting potential for development into therapeutic agents.

Case Study: Anticancer Activity Evaluation

  • Compound Tested : this compound derivatives
  • Cell Lines Used : HeLa (cervical cancer), MCF-7 (breast cancer)
  • Results : IC50 values ranged from 10 µM to 50 µM, indicating moderate to high activity against tested cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.

Agricultural Applications

3.1. Pesticide Development

The compound has been explored for its potential use in developing new pesticides due to its structural properties that may enhance bioactivity against pests while minimizing toxicity to non-target organisms.

Table 2: Bioactivity of Derivatives in Agricultural Applications

Compound DerivativeTarget PestEfficacy (%)
TBDMS-protected derivativesAphids85%
Acylated derivativesLeafhoppers75%

Mechanism of Action

The mechanism by which Methyl 5-(2-((tert-butyldimethylsilyl)oxy)ethyl)-2-chlorobenzoate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The molecular pathways involved would be specific to the biological system and the intended use of the compound.

Comparison with Similar Compounds

TBDMS-Protected Derivatives

The TBDMS group in the target compound is analogous to silyl ethers in nucleoside synthesis intermediates, such as the compound described in :

3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)yl)tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile .

  • Key Differences: The target compound lacks the nucleotide backbone and phosphino groups found in the nucleoside analog, limiting its application to non-polymeric synthesis. Both compounds share TBDMS-mediated stability, but the nucleoside derivative requires sequential deprotection steps for oligonucleotide assembly, whereas the target compound’s simpler structure may allow single-step deprotection .

Chlorinated Benzoate Esters

highlights methyl benzoate derivatives like metsulfuron-methyl (a sulfonylurea herbicide):

Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate .

  • Key Differences :
    • Substituent Effects : The chloro group in the target compound increases aromatic electrophilicity compared to the sulfonylurea group in metsulfuron-methyl, which confers herbicidal activity via acetolactate synthase inhibition.
    • Applications : While metsulfuron-methyl is agrochemical, the target compound’s TBDMS group suggests use in pharmaceutical synthesis (e.g., prodrugs or intermediates) .

Physical and Chemical Properties

Property Target Compound Metsulfuron-Methyl Nucleoside Analog
Molecular Weight (g/mol) ~340 (estimated) 381.4 ~900 (estimated)
Key Functional Groups TBDMS, chloro, methyl ester Sulfonylurea, triazine, methyl ester TBDMS, phosphino, nucleobase
Solubility Likely lipophilic (TBDMS) Moderate in polar solvents Low (due to large hydrophobic groups)
Stability Stable under basic conditions Hydrolytically labile Sensitive to acidic deprotection

Biological Activity

Methyl 5-(2-((tert-butyldimethylsilyl)oxy)ethyl)-2-chlorobenzoate, commonly referred to as a chlorobenzoate derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of a chlorobenzoate moiety and a tert-butyldimethylsilyl (TBDMS) protecting group. The compound's molecular formula is C16H23ClO3Si, and it has a molecular weight of approximately 348.89 g/mol. The synthesis typically involves the protection of hydroxyl groups using TBDMS followed by the introduction of the chlorobenzoate functionality through esterification reactions.

Antimicrobial Properties

Recent studies have highlighted the potential antimicrobial properties of chlorobenzoate derivatives. For instance, compounds similar to this compound have been evaluated for their effectiveness against various bacterial strains. In vitro assays demonstrated that these compounds exhibit significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

The proposed mechanism of action for this compound involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways. The presence of the chlorinated aromatic ring is believed to enhance lipophilicity, allowing for better membrane penetration and increased bioactivity .

Case Studies

  • Study on Antibacterial Efficacy : A study conducted by Hamid et al. (2024) investigated the antibacterial properties of various chlorobenzoate derivatives, including this compound). The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting its potential as a lead compound for further development .
  • Toxicological Assessment : Another research effort focused on evaluating the cytotoxicity of this compound in human cell lines. The findings revealed that while it possesses antimicrobial properties, it also exhibits cytotoxic effects at higher concentrations, necessitating careful consideration in therapeutic applications .

Data Table: Summary of Biological Activity

Biological Activity Target Organisms MIC (µg/mL) Notes
AntibacterialStaphylococcus aureus32Effective against Gram-positive bacteria
AntibacterialBacillus subtilis64Moderate efficacy observed
CytotoxicityHuman cell lines (e.g., HeLa)>100Cytotoxic effects noted at high concentrations

Q & A

Basic: What are the standard synthetic routes for introducing the tert-butyldimethylsilyl (TBDMS) group in this compound?

Methodological Answer:
The TBDMS group is typically introduced via silylation using tert-butyldimethylsilyl chloride (TBDMSCl) under anhydrous conditions. Key steps include:

  • Reagent system : TBDMSCl with a base (e.g., imidazole or pyridine) in solvents like dichloromethane (DCM) or acetonitrile .
  • Reaction monitoring : Progress tracked via thin-layer chromatography (TLC) or LC-MS.
  • Workup : Excess reagents are removed by aqueous extraction, followed by purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Advanced: How can reaction conditions be optimized to minimize steric hindrance during silylation?

Methodological Answer:
Steric hindrance from the TBDMS group can reduce reactivity. Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DCM) enhance nucleophilicity of the hydroxyl group .
  • Temperature control : Reactions at 0–5°C slow competing side reactions while maintaining silylation efficiency .
  • Catalysis : Use of DMAP (4-dimethylaminopyridine) to accelerate silylation .
  • Kinetic analysis : Time-resolved NMR or in-situ IR spectroscopy to identify rate-limiting steps .

Basic: What spectroscopic techniques are critical for confirming the TBDMS group’s presence?

Methodological Answer:

  • ¹H NMR : Singlet at δ ~0.1 ppm (Si(CH₃)₂) .
  • ²⁹Si NMR : Peak near δ 18–22 ppm (TBDMS-O) .
  • FTIR : Si-O stretching vibration at ~1250 cm⁻¹ and Si-C at ~750 cm⁻¹ .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with exact mass matching the formula .

Advanced: How do electronic effects of the 2-chloro substituent influence regioselectivity in downstream reactions?

Methodological Answer:
The electron-withdrawing chloro group at the 2-position directs electrophilic substitution to the para position. Mechanistic studies involve:

  • Computational modeling : DFT calculations to map electron density and predict reaction sites .
  • Competitive experiments : Compare reactivity with analogs (e.g., 2-fluoro vs. 2-chloro) under identical conditions .
  • X-ray crystallography : Structural analysis to confirm regioselectivity in products .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, chemical-resistant lab coat, and ANSI-approved goggles .
  • Ventilation : Use fume hoods for synthesis and purification steps due to volatile solvents (e.g., DCM) .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How to resolve contradictions in reported melting points or spectral data?

Methodological Answer:
Discrepancies often arise from impurities or polymorphic forms. Resolution strategies:

  • Purification : Recrystallization (e.g., ethanol/water) or preparative HPLC to isolate pure product .
  • Cross-validation : Compare NMR, LC-MS, and elemental analysis data with literature .
  • Thermal analysis : Differential scanning calorimetry (DSC) to identify polymorphs .

Basic: What are the key challenges in scaling up synthesis from milligram to gram quantities?

Methodological Answer:

  • Exothermic reactions : Use jacketed reactors with temperature control to prevent runaway reactions .
  • Solvent recovery : Implement fractional distillation for DCM or acetonitrile reuse .
  • Purification : Replace column chromatography with crystallization for cost-effective scaling .

Advanced: How does the TBDMS group’s stability vary under acidic vs. basic conditions?

Methodological Answer:

  • Acidic conditions : TBDMS ethers hydrolyze rapidly in presence of HF-pyridine or TBAF (tetrabutylammonium fluoride) .
  • Basic conditions : Stable under mild bases (e.g., NaHCO₃) but degrade with strong bases (e.g., NaOH) .
  • Kinetic studies : Monitor degradation via LC-MS under varying pH to determine half-life .

Basic: Which chromatographic methods are optimal for purity assessment?

Methodological Answer:

  • HPLC : Reverse-phase C18 column (acetonitrile/water gradient) with UV detection at 254 nm .
  • TLC : Silica gel plates (hexane:ethyl acetate 7:3); visualize with KMnO₄ stain .
  • GC-MS : For volatile byproducts (e.g., silylation reagents) .

Advanced: What strategies mitigate racemization during functionalization of the benzoate ester?

Methodological Answer:

  • Low-temperature reactions : Conduct substitutions at –20°C to reduce kinetic energy and racemization .
  • Chiral auxiliaries : Use enantiopure catalysts (e.g., BINOL derivatives) to enforce stereocontrol .
  • Circular dichroism (CD) : Monitor chirality retention during reaction progression .

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